(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For example, Griffiths et al. (1997) developed a synthesis method for 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid from N-phthaloylglycine, highlighting the complexity and specificity required in synthesizing such molecules (Griffiths et al., 1997). Similarly, Paladino et al. (1993) described the enantioselective synthesis of a derivative, showcasing the intricate steps involved in obtaining the desired chirality and functional groups (Paladino et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds like "(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid" is characterized by a combination of spectroscopic techniques. Naydenova et al. (2006) utilized IR, 1H, 13C, and 31P NMR spectroscopy to characterize novel α-aminophosphonic acids, providing insight into the structural elucidation of similar complex molecules (Naydenova et al., 2006).
Chemical Reactions and Properties
The reactivity and properties of such compounds are influenced by their functional groups. Abbenante et al. (1997) described the synthesis and properties of related chlorinated acids, highlighting the specific antagonistic activities which can be a direct consequence of the compound's chemical structure (Abbenante et al., 1997).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds under different conditions. Demadis et al. (2009) studied the solution behavior and Ca2+ binding of 2-hydroxyethylimino-bis(methylenephosphonate), providing insights into the interaction of similar phosphonate groups with metal ions and their potential influence on physical properties (Demadis et al., 2009).
Scientific Research Applications
Applications in Environmental Science
Phosphonic Acid and Environmental Relevance Phosphonic acids, with a structure similar to the mentioned compound, are crucial in environmental science due to their wide application as biodegradable antiscalants in water treatment processes. These compounds prevent the precipitation of salts on reverse osmosis membranes, thus maintaining system efficiency and reducing maintenance costs. Despite their stability against biological degradation, phosphonates can be removed effectively in wastewater treatment plants operated with chemical phosphate precipitation. This underscores their environmental relevance and the necessity for ongoing research into their biodegradability and removal efficiency (Rott, Steinmetz, & Metzger, 2018).
Applications in Material Science
Degradation of Polymers Research into the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, by esters of H-phosphonic and phosphoric acids highlights the significance of phosphonic acid derivatives in material science. These studies demonstrate that alkyl esters of H-phosphonic and phosphoric acids are highly effective in degrading polymer wastes. The degradation process not only aids in waste management but also facilitates the recovery of valuable materials that can be reused in various applications, thus contributing to sustainability (Mitova et al., 2013).
Applications in Pharmacology
Drug Synthesis Phosphonic acid derivatives play a critical role in the synthesis of drugs. For instance, levulinic acid, a compound with functional groups similar to those in phosphonic acids, is utilized in cancer treatment, medical materials, and other pharmaceutical fields. Its versatility in drug synthesis, due to the presence of carbonyl and carboxyl groups, makes it an invaluable resource for developing cost-effective and efficient therapeutic solutions. This example underscores the potential of compounds like (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid in drug development and their contribution to advancing medical science (Zhang et al., 2021).
properties
IUPAC Name |
(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZFUZCCDOSQBG-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2NO6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid |
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